molecular formula C27H35N4O3 B606744 6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine CAS No. 1846570-40-8

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine

Cat. No. B606744
M. Wt: 463.6
InChI Key: UWWRWRYGRDLWOH-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline ring system is aromatic and planar, while the methoxy, methylfuran, and pyrrolidinylpropoxy groups would add significant steric bulk .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could potentially make it a base, while the aromatic ring could contribute to its stability .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives have been recognized for their utility as anticorrosive materials. They show considerable effectiveness against metallic corrosion, primarily due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. These compounds, especially when containing polar substituents like hydroxyl, methoxy, amino, and nitro groups, effectively adsorb onto the metallic surface, providing a protective layer against corrosion. This application is particularly significant in industries where metal longevity and integrity are crucial (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Applications

Quinoline motifs have been integral in drug design due to their broad spectrum of bioactivity. These compounds, particularly their derivatives, have been extensively used in medicinal chemistry, showing tremendous benefits. The pharmacological applications of quinoline derivatives are diverse, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. The structural versatility of quinoline allows for its use in a variety of therapeutic contexts, opening new opportunities for drug development (Ajani, Iyaye, & Ademosun, 2022).

Synthesis of Novel CNS Acting Drugs

Quinoline derivatives have been identified as potential lead molecules for synthesizing compounds with central nervous system (CNS) activity. Compounds with quinoline structures are among the most extensive classes of organic compounds that exhibit CNS effects, ranging from depression and euphoria to convulsion. The versatility in the chemical structure of quinoline derivatives makes them a rich source for the synthesis of new drugs targeting CNS disorders, addressing the rising need for treatments with minimal adverse effects (Saganuwan, 2017).

Optical Sensors and Functional Materials

Pyrimidine derivatives, often seen in quinoline structures, are utilized as exquisite sensing materials and have a range of biological and medicinal applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This application is particularly important in the development of functional materials and innovative optical sensors that can be used in various scientific and industrial fields (Jindal & Kaur, 2021).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O3/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMRDFLDWHFNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107333
Record name 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(5-methylfuran-2-yl)-N-((1-methylpiperidin-4-yl)methyl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine

CAS RN

1846570-40-8
Record name 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846570-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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